molecular formula C33H36N4O7 B5100082 N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid

Cat. No.: B5100082
M. Wt: 600.7 g/mol
InChI Key: TVRCJCJEMOWBHK-UHFFFAOYSA-N
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Description

“N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

IUPAC Name

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O3.C2H2O4/c1-34(17-15-22-13-14-27(37-2)28(19-22)38-3)21-29(36)33-30-24-11-7-8-12-26(24)32-31-25(30)16-18-35(31)20-23-9-5-4-6-10-23;3-1(4)2(5)6/h4-14,19H,15-18,20-21H2,1-3H3,(H,32,33,36);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRCJCJEMOWBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC(=O)NC2=C3CCN(C3=NC4=CC=CC=C42)CC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid” typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: Introduction of the benzyl group through nucleophilic substitution reactions.

    Attachment of the Dimethoxyphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Formation of the Amide Bond: This can be achieved through coupling reactions using reagents like carbodiimides.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and dimethoxyphenyl groups.

    Reduction: Reduction reactions can occur at the amide bond or the heterocyclic ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, the compound may serve as a probe to study the interactions of heterocyclic compounds with biological macromolecules.

Medicine

The structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide
  • N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propionamide

Uniqueness

The unique structural features of “N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid” include the specific arrangement of the benzyl, dimethoxyphenyl, and amide groups, which may confer distinct pharmacological properties compared to similar compounds.

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